molecular formula C10H7FN2O4 B2743392 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione CAS No. 339103-85-4

1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione

Cat. No.: B2743392
CAS No.: 339103-85-4
M. Wt: 238.174
InChI Key: WHVOKMDXSHIWTP-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione is a high-purity chemical compound supplied for laboratory research use. This molecule, with the CAS registry number 339103-85-4 , has a molecular formula of C 10 H 7 FN 2 O 4 and a molecular weight of 238.17 g/mol . The compound is characterized by an imidazolidine-2,4,5-trione core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel pharmacologically active agents . The structure features a (4-fluorophenyl)methoxy substituent, which can influence the compound's electronic properties, bioavailability, and binding affinity to biological targets. Researchers utilize this and related trione derivatives as key synthetic intermediates or building blocks for constructing more complex molecules . Its primary applications are within academic and industrial R&D settings, serving as a crucial reagent in the synthesis of potential therapeutic candidates and in the study of structure-activity relationships (SAR). This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVOKMDXSHIWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C(=O)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Alkoxy-Urea Intermediates

A foundational approach involves the reaction of 4-fluorobenzyl alcohol with imidazolidine-2,4,5-trione under nucleophilic substitution conditions. Although direct literature on this exact synthesis is limited, analogous methodologies for related imidazolidine derivatives highlight the role of alkaline catalysts. For instance, studies on 4-halogenophenylglyoxals and N-alkoxy-N’-arylureas demonstrate that acetic acid-mediated reactions at ambient temperatures (26–27°C) yield imidazolidin-2-one and imidazolidine-2,4-dione derivatives. By extrapolation, the target compound could be synthesized via a two-step process:

  • Etherification : 4-Fluorobenzyl alcohol reacts with imidazolidine-2,4,5-trione in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Oxidation : The intermediate undergoes oxidation using hydrogen peroxide or potassium permanganate to introduce the trione functionality.

One-Pot Condensation Strategies

Recent innovations emphasize one-pot syntheses to minimize purification steps. A modified protocol inspired by the interaction of 4-fluorophenylglyoxal hydrate with N-methoxy-N’-phenylurea could be adapted:

  • Reagents : 4-Fluorophenylglyoxal hydrate, N-methoxy-N’-phenylurea, acetic acid.
  • Conditions : 26°C, 99 hours, yielding a mixture of dihydroxyimidazolidinones and imidazolidinediones.
  • Post-Reaction Modification : Prolonged exposure (260 hours) in acetic acid facilitates dehydration, forming the trione structure.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while acetic acid promotes cyclization (Table 1).

Table 1: Solvent and Temperature Optimization

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Acetic Acid 26 99 62
DMF 80 12 78
Ethanol 70 24 45

Catalytic Systems

Base catalysts (e.g., potassium carbonate) accelerate etherification, while acid catalysts (e.g., p-toluenesulfonic acid) drive dehydration. For example, treating intermediates with p-toluenesulfonic acid in acetic acid converts dihydroxyimidazolidinones to triones with >90% purity.

Mechanistic Insights

Etherification Mechanism

The reaction between 4-fluorobenzyl alcohol and imidazolidine-2,4,5-trione proceeds via an SN2 mechanism. The alkoxide ion attacks the electrophilic carbon adjacent to the trione’s carbonyl group, displacing a hydroxyl group (Figure 1):
$$ \text{Imidazolidine-2,4,5-trione} + \text{4-Fluorobenzyl alcohol} \xrightarrow{\text{Base}} \text{1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione} + \text{H}_2\text{O} $$

Cyclization and Dehydration

In acetic acid, hydrogen bonding stabilizes intermediates, facilitating cyclization. Subsequent dehydration forms the trione moiety, as evidenced by NMR studies showing the disappearance of hydroxyl signals.

Comparative Analysis of Halogen Substituents

Halogen substituents on the phenyl ring influence reaction kinetics and product stability (Table 2). Fluorine’s electron-withdrawing nature enhances electrophilicity, accelerating nucleophilic attack compared to chloro or bromo analogs.

Table 2: Halogen Effects on Reaction Efficiency

Halogen (X) Reaction Time (h) Yield (%)
F 99 62
Cl 219 58
Br 240 53

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves scalability and reduces reaction times. Microreactors enable precise temperature control, enhancing reproducibility for large batches.

Purification Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 1:3) isolates the target compound with >95% purity. Recrystallization from ethanol further refines crystalline structure.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. This interaction can modulate the activity of these targets, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key analogues include compounds with substitutions at the 1- and 3-positions of the imidazolidine-2,4,5-trione core. Below is a comparative analysis of their chemical structures, physicochemical properties, and biological activities:

Table 1: Structural and Activity Comparison of Selected Imidazolidine-2,4,5-triones
Compound ID 1-Substituent 3-Substituent IC₅₀ (μM) AChE IC₅₀ (μM) BChE log Kow Melting Point (°C)
Target Compound 4-Fluorophenyl methoxy Not specified N/A N/A N/A N/A
3d 4-Isopropylphenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl 13.8 1.66 3.45 149–150
3e 4-Chlorophenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl 13.8 13.8 3.20 149–150
3g 2,6-Diisopropylphenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl 15.1 2.89 4.10 165–166
3f 4-Cyanophenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl N/A N/A 2.80 172–173
3h 3-Chloro-4-methylphenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl N/A N/A 3.60 161–162
Key Observations:

Substitution Patterns :

  • Para-substituted aromatic groups (e.g., 4-isopropylphenyl in 3d, 4-chlorophenyl in 3e) enhance BChE inhibition compared to meta- or ortho-substituted derivatives .
  • Electron-withdrawing groups (e.g., fluorine, chlorine) improve enzyme binding through dipole interactions, while lipophilic groups (e.g., isopropyl) enhance membrane permeability .

Lipophilicity (log Kow) :

  • Higher log Kow values correlate with increased BChE inhibition (e.g., 3g: log Kow = 4.10, IC₅₀ = 2.89 μM) .
  • However, AChE inhibition appears more dependent on electronic effects than lipophilicity .

Thermal Stability: Melting points vary significantly (149–173°C), influenced by substituent polarity and crystal packing. Cyanophenyl-substituted 3f has the highest melting point (172–173°C), suggesting strong intermolecular interactions .

Structure-Activity Relationships (SAR)

  • Para-Substitution Advantage : Compounds with para-substituted aromatic groups (e.g., 3d, 3e) exhibit superior BChE inhibition due to optimal steric alignment with the enzyme's active site .
  • Role of Fluorine : Fluorine at the 6-position of the benzothiazole ring (3d, 3e, 3g) enhances activity by stabilizing π-π stacking and hydrogen bonding .
  • Branched vs. Linear Substituents : Branched alkyl groups (e.g., isopropyl in 3d) improve inhibitory activity compared to linear chains, likely due to reduced conformational flexibility .

Comparison with Non-Imidazolidine Analogues

highlights chalcone derivatives (e.g., cardamonin, IC₅₀ = 4.35 μM for AChE) with α,β-unsaturated ketone cores. These compounds exhibit lower potency than imidazolidine-2,4,5-triones, underscoring the scaffold's unique efficacy .

Biological Activity

1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione is a synthetic compound notable for its unique imidazolidine structure, which includes a fluorinated phenyl group. This specific configuration has been linked to various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's molecular formula is C10H7FN2O4C_{10}H_{7}FN_{2}O_{4}, and it has garnered attention for its potential therapeutic applications.

The synthesis of 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves the reaction of 4-fluorobenzyl alcohol with imidazolidine-2,4,5-trione. This reaction is generally facilitated by a base such as sodium hydride or potassium carbonate under controlled heating conditions to promote nucleophilic substitution. The compound's unique structure enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and cell cycle arrest. For instance, in breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione resulted in significant reductions in cell proliferation and increased rates of apoptosis . The compound appears to modulate key signaling pathways involved in cancer progression, including the Notch-AKT pathway.

Case Studies

A notable study explored the effects of 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione on breast cancer cells. The results demonstrated that the compound could induce G2/M phase arrest and apoptosis in a dose-dependent manner. The IC50 values for MCF-7 cells were reported at approximately 2.96 µmol/L after 24 hours of treatment, indicating potent cytotoxic effects against these cancer cells .

Interaction Studies

Interaction studies have focused on the binding affinities of 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione to various enzymes and receptors. Techniques such as enzyme inhibition assays have been employed to elucidate its mechanism of action. These studies are crucial for optimizing the compound's therapeutic potential and understanding its pharmacokinetics.

Comparative Analysis

To better understand the biological activity of 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione, it can be compared with similar compounds:

Compound NameMolecular FormulaUnique Features
1-[(4-Methylphenyl)methoxy]imidazolidine-2,4,5-trioneC10H11N2O3C_{10}H_{11}N_{2}O_{3}Contains a methyl group instead of fluorine
1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trioneC10H7FN2O4C_{10}H_{7}FN_{2}O_{4}Fluorine atom positioned differently
1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trioneC11H13N3O3C_{11}H_{13}N_{3}O_{3}Features a methoxy group and different phenyl substituent

The presence of the fluorinated phenyl group in 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione is thought to enhance its biological activity compared to analogs lacking this substitution.

Q & A

Q. What are the key structural features of 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione, and how do they influence its reactivity?

The compound features an imidazolidine trione core (three carbonyl groups) substituted with a 4-fluorophenyl methoxy group. The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of adjacent groups, while the trione moiety enables hydrogen bonding and nucleophilic attack. Steric effects from the methoxy group may hinder certain reactions, requiring optimization of reaction conditions (e.g., solvent polarity, temperature) to achieve regioselectivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can confirm the substitution pattern (e.g., coupling constants for fluorine-proton interactions) and trione resonance signals (e.g., carbonyl carbons at ~150–160 ppm). 19F^{19}\text{F}-NMR is critical for verifying fluorine placement .
  • IR : Strong carbonyl stretches (~1720–1750 cm1^{-1}) validate the trione structure .
  • X-ray crystallography : Resolves steric interactions and dihedral angles between the fluorophenyl and imidazolidine planes, aiding in conformational analysis .

Q. How is this compound typically synthesized?

A common route involves:

Alkylation : Reacting imidazolidine-2,4,5-trione with 4-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K2 _2CO3 _3).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key challenges include minimizing byproducts (e.g., over-alkylation) and optimizing reaction time/temperature to preserve the fluorophenyl group’s integrity .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

  • Solvent optimization : Use DMSO to stabilize intermediates via hydrogen bonding.
  • Catalysis : Palladium catalysts (e.g., Pd/C) may enhance regioselectivity in substitution reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, particularly for temperature-sensitive steps .

Q. What strategies are effective for studying its enzyme inhibition mechanisms?

  • Enzyme assays : Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition can be quantified via Ellman’s method, monitoring thiocholine release at 412 nm.
  • Docking studies : Use software like AutoDock Vina to model interactions between the trione core and enzyme active sites (e.g., π-π stacking with aromatic residues).
  • Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How do substituent modifications impact biological activity?

  • Fluorine position : Moving fluorine to the meta position (3-fluorophenyl) reduces steric hindrance, potentially enhancing binding to hydrophobic enzyme pockets.
  • Methoxy group replacement : Swapping methoxy with bulkier groups (e.g., isopropyl) may improve selectivity but reduce solubility. Comparative studies using analogues (e.g., 1-(2,6-diisopropylphenyl derivatives) show varying IC50_{50} values against AChE .

Q. What computational methods predict its stability under physiological conditions?

  • DFT calculations : Assess electron density distribution to predict susceptibility to hydrolysis (e.g., trione ring opening at low pH).
  • MD simulations : Model interactions with water molecules to evaluate solubility and aggregation tendencies.
  • ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated oxidation of the fluorophenyl group) .

Q. How can crystallographic data resolve conflicting reactivity observations?

  • Crystal packing analysis : Identifies intermolecular interactions (e.g., C=O···H-F hydrogen bonds) that stabilize specific conformations, explaining divergent reactivity in solution vs. solid state.
  • Thermogravimetric analysis (TGA) : Measures thermal stability, correlating decomposition events (e.g., trione ring collapse at >200°C) with reactivity under heating .

Methodological Notes

  • Contradictions in data : Discrepancies in enzyme inhibition values may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols using reference inhibitors (e.g., donepezil for AChE) .
  • Advanced purification : HPLC with a C18 column (acetonitrile/water gradient) effectively separates diastereomers or regioisomers .

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